molecular formula C16H19N3O4 B13513810 1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid

1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid

Cat. No.: B13513810
M. Wt: 317.34 g/mol
InChI Key: OYLJQZQENZFCTL-UHFFFAOYSA-N
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Description

1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a carboxylic acid group and a phenyl group bearing a tert-butoxycarbonyl-protected amine. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-bromomethylbenzene, tert-butyl carbamate, and 1H-pyrazole-3-carboxylic acid.

    Step 1: The bromomethyl group of 3-bromomethylbenzene is reacted with tert-butyl carbamate in the presence of a base such as sodium hydride to form the tert-butoxycarbonyl-protected amine derivative.

    Step 2: The protected amine derivative is then coupled with 1H-pyrazole-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and more efficient purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the pyrazole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butoxycarbonyl-protected amine can undergo nucleophilic substitution reactions, where the protecting group is removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products:

    Oxidation: Oxidized derivatives of the phenyl or pyrazole rings.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Free amine after removal of the tert-butoxycarbonyl group.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

Industry:

  • Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The carboxylic acid and amine groups may form hydrogen bonds or ionic interactions with target proteins, while the pyrazole ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

  • 1H-pyrazole-3-carboxylic acid derivatives.
  • Phenyl-substituted pyrazoles.
  • tert-Butoxycarbonyl-protected amines.

Uniqueness:

  • The combination of a pyrazole ring, a carboxylic acid group, and a tert-butoxycarbonyl-protected amine in a single molecule is unique and provides a versatile scaffold for further functionalization.
  • The presence of the tert-butoxycarbonyl group allows for selective deprotection and subsequent modification of the amine group, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

1-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)17-10-11-5-4-6-12(9-11)19-8-7-13(18-19)14(20)21/h4-9H,10H2,1-3H3,(H,17,22)(H,20,21)

InChI Key

OYLJQZQENZFCTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)N2C=CC(=N2)C(=O)O

Origin of Product

United States

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